molecular formula C5H7N3OS B2741146 4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one CAS No. 136794-23-5

4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one

Cat. No.: B2741146
CAS No.: 136794-23-5
M. Wt: 157.19
InChI Key: VOYLTNHAWCUHPY-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one is a heterocyclic compound featuring a triazolidinone core substituted with a cyclopropyl group at the 4-position and a thioxo (sulfur-containing) moiety at the 5-position. This scaffold is part of a broader class of 1,2,4-triazolidin-3-one derivatives, which are studied for their diverse biological activities, including antimicrobial and antitumor properties . The cyclopropyl group introduces steric and electronic effects that may enhance metabolic stability and binding affinity in biological systems compared to other substituents.

Properties

IUPAC Name

4-cyclopropyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c9-4-6-7-5(10)8(4)3-1-2-3/h3H,1-2H2,(H,6,9)(H,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYLTNHAWCUHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to a variety of biological activities, particularly antimicrobial and anticancer properties. This article explores its biological activity, synthesis methods, mechanisms of action, and research findings.

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies, including:

  • Condensation Reactions : Involves the reaction of cyclopropyl derivatives with thiosemicarbazones.
  • Cyclization Techniques : Utilizing appropriate reagents to facilitate the formation of the triazolidine ring.
  • Microwave-Assisted Synthesis : This method enhances yield and purity by reducing reaction time.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents in response to rising antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating key signaling pathways. For instance:

  • Mechanism of Action : The compound appears to inhibit specific enzymes involved in cell proliferation and survival.
  • Cell Lines Tested : Research has been conducted on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study published in the Tropical Journal of Natural Product Research reported that derivatives of this compound showed promising activity against multidrug-resistant strains of bacteria .
  • Anticancer Research : In silico studies indicated that this compound could interact with molecular targets associated with cancer cell growth .
  • Pharmacokinetic Properties : Assessments using software like Admetlab 2.0 have suggested favorable pharmacokinetic profiles for several derivatives of this compound, indicating good absorption and low toxicity .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one exhibit potential anticancer properties. For example, derivatives of triazolethiones have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells . The mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its efficacy against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents . The presence of the thioxo group is believed to enhance its interaction with microbial targets.

Anticonvulsant Effects

Compounds derived from the triazolidine framework have been evaluated for their anticonvulsant properties. Research suggests that these compounds may act through voltage-gated sodium channels, which are crucial in controlling neuronal excitability . This positions this compound as a potential therapeutic agent for epilepsy.

Herbicidal Activity

Recent studies have explored the use of triazole derivatives in herbicides due to their effectiveness at low application rates and low toxicity to humans and animals. The compound's ability to disrupt plant growth processes makes it a candidate for developing selective herbicides that target unwanted vegetation while preserving crop health .

Organic Synthesis

The versatility of this compound extends to its role as a building block in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced biological activities. This includes potential applications in synthesizing more complex heterocycles that may exhibit improved pharmacological properties.

Case Studies

StudyApplicationFindings
AnticancerSignificant cytotoxicity against MCF-7 cell line
AntimicrobialEffective against multiple bacterial strains
HerbicidalLow toxicity herbicide with broad-spectrum activity

Comparison with Similar Compounds

Substituent Effects on Bioactivity

The 4-position substitution in 5-thioxo-1,2,4-triazolidin-3-one derivatives significantly influences their bioactivity. Key analogs include:

Compound Name 4-Substituent Key Features Bioactivity Highlights
4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one Cyclopropyl Enhanced steric bulk, potential for improved metabolic stability Limited direct data; inferred antimicrobial potential based on structural analogs
1-Methyl-4-phenyl-5-thioxo-1,2,4-triazolidin-3-one Phenyl Aromatic ring increases lipophilicity Non-toxic binding to S. aureus Cap5O protein (binding residues: ILE11, GLY11, ALA70)
4-Methyl-5-sulfanylidene-1,2,4-triazolidin-3-one Methyl Smaller substituent; simpler synthesis Structural data available; biological activity not reported
4-Amino-5-thioxo-1,2,4-triazolidin-3-one hydrazone Amino-hydrazine Polar functional groups enhance solubility Used in coordination chemistry; limited biological data

Binding Interactions and Toxicity

  • 1-Methyl-4-phenyl-5-thioxo-1,2,4-triazolidin-3-one: Demonstrated non-toxic binding to S. aureus Cap5O protein, interacting with five amino acid residues (ILE11, GLY11, ALA70, GLY12, PRO150), suggesting strong target engagement .
  • 4-Cyclopropyl analog : While direct toxicity data are lacking, cyclopropyl groups are generally associated with reduced toxicity in drug design due to metabolic inertness .

Antimicrobial Activity

  • The phenyl-substituted analog (1-methyl-4-phenyl-5-thioxo-1,2,4-triazolidin-3-one) showed promising anti-S. aureus activity via molecular docking, targeting the Cap5O protein critical for bacterial capsule formation .
  • Hypothesis for Cyclopropyl Analog : The cyclopropyl group’s rigidity may improve binding to hydrophobic pockets in bacterial targets, though experimental validation is needed.

Antitumor Potential

  • Triazolidinone derivatives like Ganetespib (a 1,2,4-triazolidin-3-one HSP90 inhibitor) highlight the scaffold’s relevance in oncology. Substitutions at the 4-position (e.g., cyclopropyl) could modulate HSP90 affinity .

Data Tables

Table 1: Structural and Molecular Properties

Compound Molecular Formula Molecular Weight Key Substituent Properties
This compound C₅H₇N₃OS 157.19 g/mol High steric bulk, lipophilic
1-Methyl-4-phenyl-5-thioxo-1,2,4-triazolidin-3-one C₉H₉N₃OS 207.25 g/mol Aromatic, moderate lipophilicity
4-Methyl-5-sulfanylidene-1,2,4-triazolidin-3-one C₃H₅N₃OS 131.15 g/mol Small, polarizable

Table 2: Binding Interactions of Phenyl-Substituted Analog

Target Protein Amino Acid Residues Engaged Binding Energy (kcal/mol) Toxicity Outcome
S. aureus Cap5O ILE11, GLY11, ALA70, GLY12, PRO150 Not reported Non-toxic

Q & A

Q. What crystallographic methods are used to study polymorphism or co-crystals?

  • Methodological Answer :
  • Grow single crystals via slow evaporation in solvent mixtures (e.g., DCM/hexane).
  • Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELX. Analyze packing diagrams to identify hydrogen bonds or π-π interactions influencing stability .

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